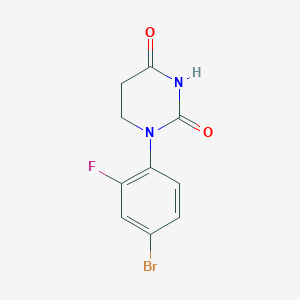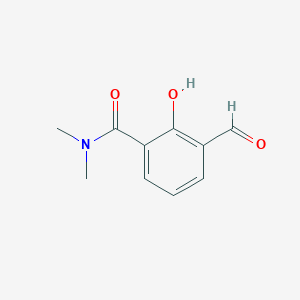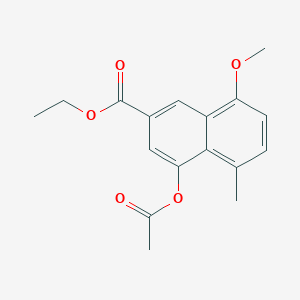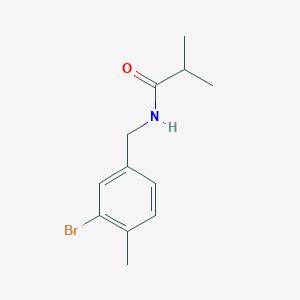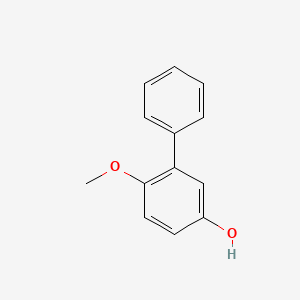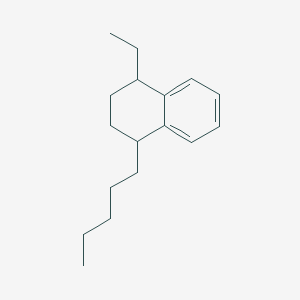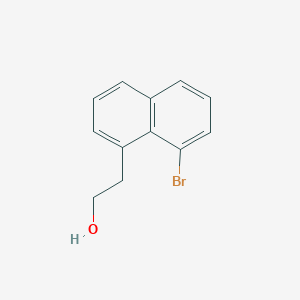
8-Bromo-1-naphthaleneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-naphthaleneethanol is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom and a hydroxyl group attached to the naphthalene ring
Métodos De Preparación
The synthesis of 8-Bromo-1-naphthaleneethanol typically involves a multi-step process. One common method starts with 1,8-dibromonaphthalene. The first step involves the reaction of 1,8-dibromonaphthalene with n-butyllithium in tetrahydrofuran at -70°C under an inert atmosphere. This reaction forms a lithium intermediate, which is then reacted with ethylene oxide in tetrahydrofuran at 0°C. The resulting product is this compound, which can be purified by flash silica column chromatography .
Análisis De Reacciones Químicas
8-Bromo-1-naphthaleneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Bromo-1-naphthaleneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 8-Bromo-1-naphthaleneethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the structure and function of proteins, enzymes, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
8-Bromo-1-naphthaleneethanol can be compared with other similar compounds, such as:
1-Naphthaleneethanol: Lacks the bromine atom, resulting in different chemical reactivity and applications.
8-Bromo-2-naphthol: Contains a hydroxyl group at a different position, leading to variations in its chemical and biological properties.
1,8-Dibromonaphthalene: Contains two bromine atoms, making it more reactive in substitution reactions.
Propiedades
Fórmula molecular |
C12H11BrO |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
2-(8-bromonaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H11BrO/c13-11-6-2-5-9-3-1-4-10(7-8-14)12(9)11/h1-6,14H,7-8H2 |
Clave InChI |
CRSJJLZGAUZDPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CCO)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)
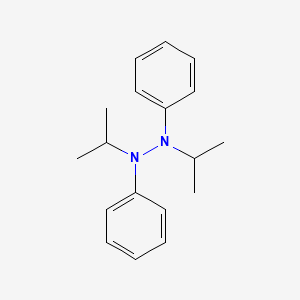
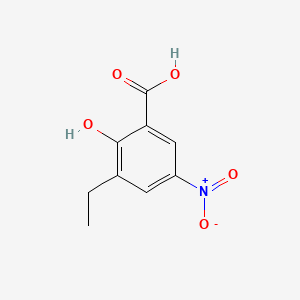
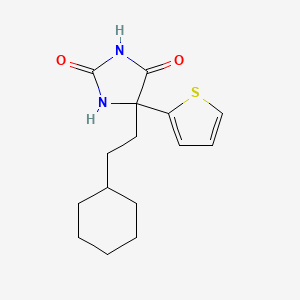
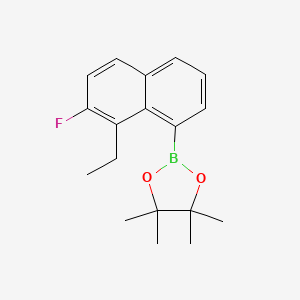
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
